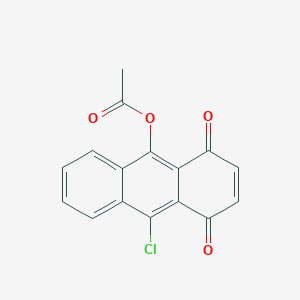
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate typically involves the reaction of 9,10-anthraquinone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate has been extensively studied for its antimicrobial and antifungal properties. It has shown significant activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents . Additionally, its derivatives are being explored for their potential use in cancer treatment due to their ability to inhibit certain cancer cell lines .
Mechanism of Action
The mechanism of action of 10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate involves the inhibition of key enzymes and pathways in microbial cells. It targets the DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and cell division in bacteria. This leads to the disruption of bacterial cell growth and ultimately cell death . In fungi, it interferes with the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- 4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde
- 2-Dithiocarbamate-N-(9,10-dioxo-9,10-dihydroanthracenyl)acetamides
Uniqueness
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate stands out due to its unique chloroacetate group, which enhances its antimicrobial and antifungal activities compared to other anthraquinone derivatives. This makes it a valuable compound for developing new therapeutic agents .
Properties
CAS No. |
80490-14-8 |
|---|---|
Molecular Formula |
C16H9ClO4 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
(10-chloro-1,4-dioxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H9ClO4/c1-8(18)21-16-10-5-3-2-4-9(10)15(17)13-11(19)6-7-12(20)14(13)16/h2-7H,1H3 |
InChI Key |
MYJNZAMSHVKOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















